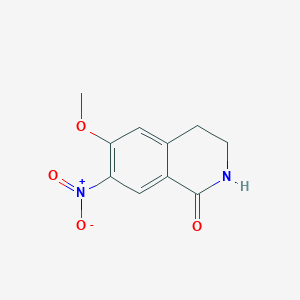
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that appears yellow to white in color . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-neo-pentylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 1-neo-pentylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology and Medicine: This compound is studied for its potential pharmacological applications. Piperidine derivatives, including This compound , are known for their role in designing drugs that inhibit cholinesterase receptors, which are crucial in treating diseases like Alzheimer’s .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of various organic compounds .
Mécanisme D'action
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: exerts its effects by interacting with specific molecular targets. In the case of cholinesterase inhibition, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan-84 , tryptophan-279 , phenylalanine-330 , and phenylalanine-331 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Comparaison Avec Des Composés Similaires
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Benzyl (1-ethylpiperidin-4-yl)carbamate
- Benzyl (1-methylpiperidin-4-yl)carbamate
Uniqueness: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is unique due to its specific neo-pentyl substitution on the piperidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
benzyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-20-11-9-16(10-12-20)19-17(21)22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
Clé InChI |
QKMDSUHWZRNUSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)


![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)

